[(4-Fluorophenyl)(methoxy)methylidene]azanium chloride
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Overview
Description
[(4-Fluorophenyl)(methoxy)methylidene]azanium chloride is a chemical compound with a unique structure that includes a fluorophenyl group, a methoxy group, and an azanium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Fluorophenyl)(methoxy)methylidene]azanium chloride typically involves the reaction of 4-fluorobenzaldehyde with methoxyamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently protonated to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[(4-Fluorophenyl)(methoxy)methylidene]azanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl oxides, while reduction can produce fluorophenyl methoxy derivatives.
Scientific Research Applications
[(4-Fluorophenyl)(methoxy)methylidene]azanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4-Fluorophenyl)(methoxy)methylidene]azanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- [(4-Chlorophenyl)(methoxy)methylidene]azanium chloride
- [(4-Bromophenyl)(methoxy)methylidene]azanium chloride
- [(4-Iodophenyl)(methoxy)methylidene]azanium chloride
Uniqueness
[(4-Fluorophenyl)(methoxy)methylidene]azanium chloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H9ClFNO |
---|---|
Molecular Weight |
189.61 g/mol |
IUPAC Name |
[(4-fluorophenyl)-methoxymethylidene]azanium;chloride |
InChI |
InChI=1S/C8H8FNO.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,10H,1H3;1H |
InChI Key |
IEPRPIULURDESO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=[NH2+])C1=CC=C(C=C1)F.[Cl-] |
Origin of Product |
United States |
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